Seperidol Hydrochloride Demonstrates the Highest 96-Hour Residual Body Retention Among Ten Butyrophenone Neuroleptics
In a direct head-to-head comparison of ten tritium-labelled butyrophenone neuroleptics administered subcutaneously to male Wistar rats, seperidol (clofluperol) exhibited the highest residual radioactivity remaining in the body 96 hours post-dose. The rank order of residual body burden was: seperidol > trifluperidol > haloperidol ≥ bromoperidol > benperidol ≥ morepone > haloanisone = floropipamide ≥ droperidol [1]. This finding positions seperidol as the most persistently retained compound within the butyrophenone class, supporting its original development rationale as a long-acting neuroleptic agent [2].
| Evidence Dimension | Residual radioactivity in whole body at 96 hours post subcutaneous administration |
|---|---|
| Target Compound Data | Seperidol (clofluperol): Highest residual body radioactivity among all ten compounds tested |
| Comparator Or Baseline | Trifluperidol (second highest), Haloperidol (third highest), plus bromoperidol, benperidol, morepone, haloanisone, floropipamide, droperidol (all lower) |
| Quantified Difference | Seperidol > trifluperidol > haloperidol ≥ bromoperidol (exact residual percentages not reported in abstract; ranking is statistically derived from radioactivity measurements) |
| Conditions | Specifically tritium-labelled compounds; subcutaneous administration of biologically active doses; male Wistar rats; radioactivity measured in urine, feces, and residual body burden over 96 hours; N-dealkylation identified as major metabolic pathway |
Why This Matters
For procurement decisions involving depot formulation development or studies requiring sustained target engagement, seperidol's superior tissue retention provides a pharmacokinetic basis for selecting this compound over haloperidol or trifluperidol when prolonged duration of action is the experimental objective.
- [1] Soudijn W, Van Wijngaarden I, Allewijn F. Distribution, excretion and metabolism of neuroleptics of the butyrophenone type. Part I. Excretion and metabolism of haloperidol and nine related butyrophenone-derivatives in the Wistar rat. Eur J Pharmacol. 1967 Jan;1(1):47-57. doi:10.1016/0014-2999(67)90065-9. PMID: 6058899. View Source
- [2] Bobon J, Pinchard A, Goffioul F, Devroye A, Bobon DP, Korn M. [Long-acting neuroleptics. I. Pilot study of clofluperol (R9298)]. Acta Neurol Psychiatr Belg. 1968 Feb;68(2):128-36. PMID: 4972601. View Source
